Cas no 1415392-97-0 (1-(2-aminoethoxy)-1-ethoxyethane)

1-(2-Aminoethoxy)-1-ethoxyethane is a versatile ether-amine compound characterized by its bifunctional structure, combining both ether and amine moieties. This dual functionality enables its use as an intermediate in organic synthesis, particularly in the production of specialty chemicals, surfactants, and pharmaceutical agents. The compound's ethoxy and aminoethoxy groups contribute to its solubility in polar solvents, enhancing its reactivity in nucleophilic and condensation reactions. Its stability under mild conditions and compatibility with a range of reagents make it a valuable building block for fine chemical applications. The product is typically handled under controlled conditions due to its amine reactivity, ensuring optimal performance in synthetic processes.
1-(2-aminoethoxy)-1-ethoxyethane structure
1415392-97-0 structure
商品名:1-(2-aminoethoxy)-1-ethoxyethane
CAS番号:1415392-97-0
MF:C6H15NO2
メガワット:133.18880200386
CID:6578298
PubChem ID:87466365

1-(2-aminoethoxy)-1-ethoxyethane 化学的及び物理的性質

名前と識別子

    • 1-(2-aminoethoxy)-1-ethoxyethane
    • EN300-1739414
    • 2-(1-ethoxyethoxy)ethanamine
    • SCHEMBL3012936
    • 1415392-97-0
    • インチ: 1S/C6H15NO2/c1-3-8-6(2)9-5-4-7/h6H,3-5,7H2,1-2H3
    • InChIKey: KXPIVODJGNYMKN-UHFFFAOYSA-N
    • ほほえんだ: O(CCN)C(C)OCC

計算された属性

  • せいみつぶんしりょう: 133.110278721g/mol
  • どういたいしつりょう: 133.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 5
  • 複雑さ: 59
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.5
  • トポロジー分子極性表面積: 44.5Ų

1-(2-aminoethoxy)-1-ethoxyethane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1739414-10.0g
1-(2-aminoethoxy)-1-ethoxyethane
1415392-97-0
10g
$4974.0 2023-06-03
Enamine
EN300-1739414-0.05g
1-(2-aminoethoxy)-1-ethoxyethane
1415392-97-0
0.05g
$972.0 2023-09-20
Enamine
EN300-1739414-0.1g
1-(2-aminoethoxy)-1-ethoxyethane
1415392-97-0
0.1g
$1019.0 2023-09-20
Enamine
EN300-1739414-0.25g
1-(2-aminoethoxy)-1-ethoxyethane
1415392-97-0
0.25g
$1065.0 2023-09-20
Enamine
EN300-1739414-5.0g
1-(2-aminoethoxy)-1-ethoxyethane
1415392-97-0
5g
$3355.0 2023-06-03
Enamine
EN300-1739414-0.5g
1-(2-aminoethoxy)-1-ethoxyethane
1415392-97-0
0.5g
$1111.0 2023-09-20
Enamine
EN300-1739414-5g
1-(2-aminoethoxy)-1-ethoxyethane
1415392-97-0
5g
$3355.0 2023-09-20
Enamine
EN300-1739414-2.5g
1-(2-aminoethoxy)-1-ethoxyethane
1415392-97-0
2.5g
$2268.0 2023-09-20
Enamine
EN300-1739414-1.0g
1-(2-aminoethoxy)-1-ethoxyethane
1415392-97-0
1g
$1157.0 2023-06-03
Enamine
EN300-1739414-10g
1-(2-aminoethoxy)-1-ethoxyethane
1415392-97-0
10g
$4974.0 2023-09-20

1-(2-aminoethoxy)-1-ethoxyethane 関連文献

1-(2-aminoethoxy)-1-ethoxyethaneに関する追加情報

Research Brief on 1-(2-aminoethoxy)-1-ethoxyethane (CAS: 1415392-97-0) in Chemical Biology and Pharmaceutical Applications

1-(2-aminoethoxy)-1-ethoxyethane (CAS: 1415392-97-0) is a chemical compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its unique ether-amine functional groups, serves as a valuable intermediate in the synthesis of more complex molecules, particularly in drug discovery and development. Recent studies have explored its potential in enhancing drug delivery systems, improving solubility profiles of active pharmaceutical ingredients (APIs), and serving as a building block for novel therapeutic agents.

One of the key areas of research involving 1-(2-aminoethoxy)-1-ethoxyethane is its role in the development of prodrugs. Prodrugs are biologically inactive compounds that undergo chemical or enzymatic transformation in vivo to release the active drug. The ether-amine functionality of 1-(2-aminoethoxy)-1-ethoxyethane makes it an ideal candidate for modifying drug molecules to improve their pharmacokinetic properties. For instance, recent studies have demonstrated its utility in creating water-soluble prodrugs of poorly soluble anticancer agents, thereby enhancing their bioavailability and therapeutic efficacy.

In addition to its applications in prodrug design, 1-(2-aminoethoxy)-1-ethoxyethane has been investigated for its potential in polymer chemistry. Researchers have utilized this compound as a monomer or crosslinking agent in the synthesis of biodegradable polymers for drug delivery systems. These polymers can be engineered to release drugs in a controlled manner, targeting specific tissues or organs. A 2023 study published in the Journal of Controlled Release highlighted the use of 1-(2-aminoethoxy)-1-ethoxyethane-derived polymers in the development of sustained-release formulations for chronic diseases such as diabetes and hypertension.

Another promising avenue of research involves the incorporation of 1-(2-aminoethoxy)-1-ethoxyethane into peptide and protein conjugates. The compound's amino group can react with carboxyl groups or other reactive moieties in biomolecules, enabling the creation of stable conjugates with improved therapeutic properties. For example, a recent study in Bioconjugate Chemistry reported the successful conjugation of 1-(2-aminoethoxy)-1-ethoxyethane to a therapeutic antibody, resulting in enhanced serum stability and prolonged circulation time in vivo.

Despite its promising applications, challenges remain in the large-scale synthesis and purification of 1-(2-aminoethoxy)-1-ethoxyethane. Recent advancements in catalytic methods and green chemistry approaches have addressed some of these issues, offering more efficient and environmentally friendly routes to its production. A 2024 publication in Organic Process Research & Development detailed a novel catalytic process that significantly improves the yield and purity of 1-(2-aminoethoxy)-1-ethoxyethane, paving the way for its broader adoption in industrial applications.

In conclusion, 1-(2-aminoethoxy)-1-ethoxyethane (CAS: 1415392-97-0) represents a versatile and valuable compound in chemical biology and pharmaceutical research. Its applications span from prodrug design and polymer chemistry to biomolecule conjugation, offering numerous opportunities for innovation in drug development and delivery. Continued research and technological advancements are expected to further unlock its potential, addressing current limitations and expanding its utility in the field.

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